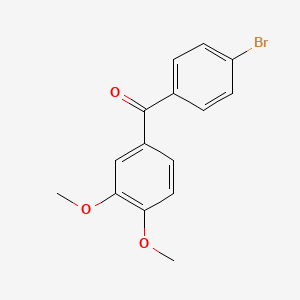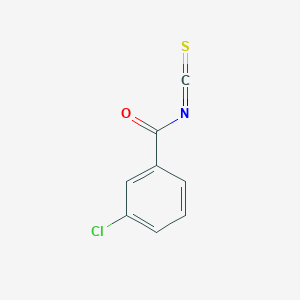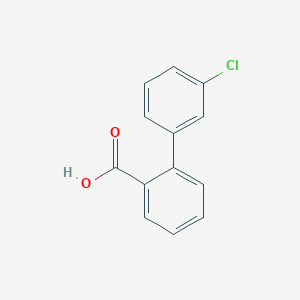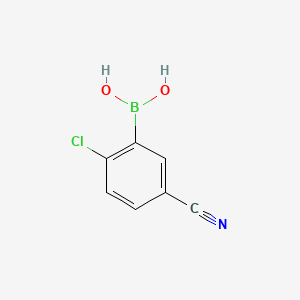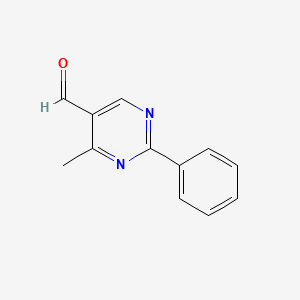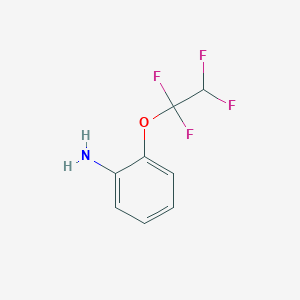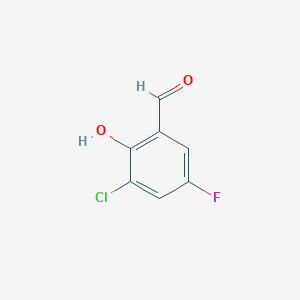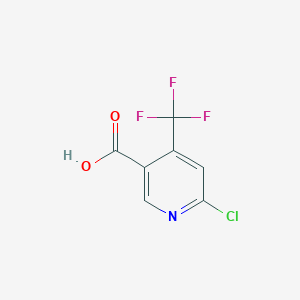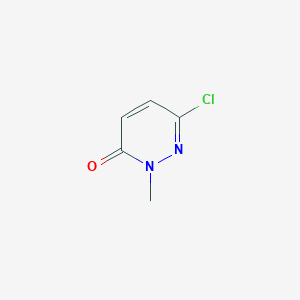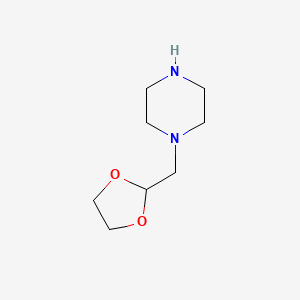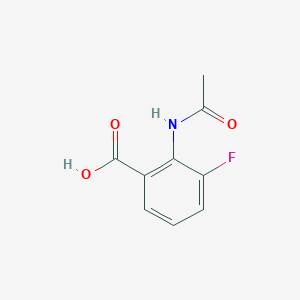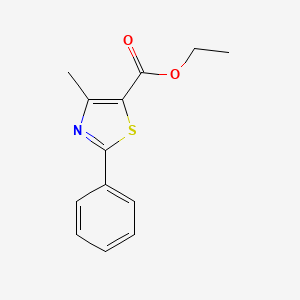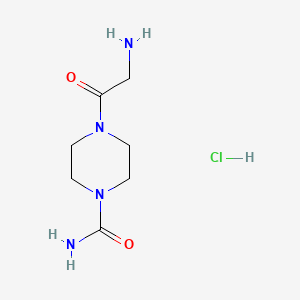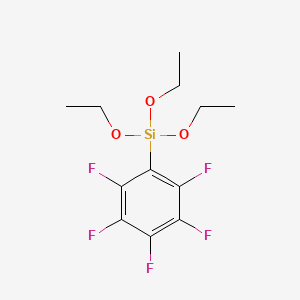
Triethoxy(pentafluorophenyl)silane
Vue d'ensemble
Description
Triethoxy(pentafluorophenyl)silane is a silicon-based nucleophile that has been shown to be reactive in Pd-catalyzed cross-coupling reactions .
Molecular Structure Analysis
The molecular formula of Triethoxy(pentafluorophenyl)silane is C12H15F5O3Si. It consists of 36 atoms - 15 Hydrogen atoms, 12 Carbon atoms, 3 Oxygen atoms, and 5 Fluorine atoms .
Chemical Reactions Analysis
Triethoxy(pentafluorophenyl)silane has been shown to be reactive in Pd-catalyzed cross-coupling reactions . In addition, symmetric ethers were cleaved to the alkane and silyl ether with 1.1 equivalents of silane and were fully reduced to alkanes with 3.0 equivalents .
Physical And Chemical Properties Analysis
Triethoxy(pentafluorophenyl)silane is a liquid at 20°C. It has a boiling point of 238°C and a flash point of 104°C. The specific gravity at 20/20°C is 1.26 and the refractive index is 1.42 .
Applications De Recherche Scientifique
Silane coupling agents are used in a variety of scientific fields, including materials science and polymer chemistry . They are used to modify the surfaces of particles, introducing functional groups that can interact with polymers . This can improve the adhesion of the inorganic/polymer interface .
One specific application of silane coupling agents is in the modification of natural fibers for use in polymer composites . For example, organotrialkoxysilane coupling agents have been used for the hydrophobic modification of abaca fibers . This addresses the inherent hydrophilicity of abaca fibers, which limits their ability to serve as filler for polymer composites .
The method of application typically involves treating the fibers with the silane coupling agent, which forms a covalent bond with the inorganic surface of the fibers . The organic functional group of the silane coupling agent then interacts with the polymer, improving the adhesion at the interface .
The result of this treatment is a composite material with improved properties. The synergistic effect of a chemical bonding and physical interaction can result in satisfactory bond properties at the interface .
-
Interfacial Adhesive Strength : Silane coupling agents, including Triethoxy(pentafluorophenyl)silane, are used to improve the interfacial adhesive strength in multi-materials . The organic functional group interacts with polymers and the silanol group forms a covalent bond with the inorganic surface, which is expected to improve adhesion of the inorganic/polymer interface .
-
Water Treatment : Silane coupling agents are used in water treatment processes . The specific methods of application and results would depend on the exact nature of the water treatment process.
-
Polymer Composites and Coatings : Silane coupling agents are valuable for the creation of polymer composites and coatings . They can modify the surface of particles, introducing functional groups that can interact with polymers .
-
Surface Modification : Silane coupling agents are used for surface modification . This includes the modification of natural fibers for use in polymer composites . The method of application typically involves treating the fibers with the silane coupling agent, which forms a covalent bond with the inorganic surface of the fibers .
-
Synthesis in Nanoparticles : Amino-silanized surfaces are used in many laboratories and in industrial processes, such as synthesis in nanoparticles .
-
Polypropylene-based Polymers : Silane P-Triethoxy offers performance advantages such as increased yield of polymer per unit weight of catalyst, increased isotactic content of polypropylene-based polymers, and improved molecular weight dispersity of the polymer .
-
Polymers Processing : The particles, which were successfully modified with 3-(trimethoxysilyl)propyl methacrylate silane coupling agent using different solvent for silane hydrolysis reaction, demonstrated a promising application in polymers processing .
-
Ligand Immobilization : Amino-silanized surfaces are used in many laboratories and in industrial processes, such as ligand immobilization .
-
Dyes : Silane coupling agents are also used in the process of dyeing .
-
Adhesion Strength : They are used to improve the adhesion strength of various materials .
-
Organic Polymers : Silane coupling agents are used in the production of organic polymers .
-
Silica with Ordered Pore Structure : In the last two decades, the interest in silica with ordered pore structure has been growing, mainly due to the possibility to obtain materials with high surface area, allowing their use in several applications .
Safety And Hazards
Propriétés
IUPAC Name |
triethoxy-(2,3,4,5,6-pentafluorophenyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F5O3Si/c1-4-18-21(19-5-2,20-6-3)12-10(16)8(14)7(13)9(15)11(12)17/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALDFNLNVLQDSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=C(C(=C(C(=C1F)F)F)F)F)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F5O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382180 | |
| Record name | (Pentafluorophenyl)triethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorophenyltriethoxysilane | |
CAS RN |
20083-34-5 | |
| Record name | (Pentafluorophenyl)triethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Triethoxysilyl)pentafluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



